2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C8H12N2O2. It features a pyrazole ring substituted with an isopropyl group at the third position and an acetic acid moiety at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the carboxyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Alcohols, ketones.
Reduction Products: Reduced pyrazole derivatives, reduced carboxyl groups.
Substitution Products: Various substituted pyrazole and acetic acid derivatives.
Scientific Research Applications
2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
1-(3-Isopropyl-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of acetic acid.
3-Isopropyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole ring but with a carboxylic acid group at a different position.
1-Isopropyl-1H-pyrazole-3-acetic acid: Similar structure but with the isopropyl group at a different position.
Uniqueness: 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the pyrazole ring with an acetic acid moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(3-propan-2-ylpyrazol-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGJPJPAXYALV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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